![molecular formula C34H63ClN2O6S.HCl B000379 Clindamycin palmitate hydrochloride CAS No. 25507-04-4](/img/structure/B379.png)
Clindamycin palmitate hydrochloride
Overview
Description
Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Molecular Structure Analysis
The molecular formula of Clindamycin palmitate hydrochloride is C34H64Cl2N2O6S . The molecular weight is 699.9 g/mol . The IUPAC name is [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[ (2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride . The canonical SMILES is CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C©Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl .
Physical And Chemical Properties Analysis
Clindamycin palmitate hydrochloride is a water-soluble hydrochloride salt . The molecular weight is 699.9 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
3D Printing in Pharmaceutical Manufacturing
Clindamycin palmitate hydrochloride has been used in the development of 3D-printed tablets . The process involves selective laser sintering (SLS) and the optimization of the formulation by studying the effect of formulation and process factors on critical quality attributes of the printlets . This method provides an opportunity to fabricate customized dosage forms as per patients’ need .
Treatment of Bacterial Infections
Clindamycin palmitate hydrochloride is a semi-synthetic lincosamide antibiotic used in the treatment of a variety of serious infections due to susceptible microorganisms . It has a relatively narrow spectrum of activity that includes anaerobic bacteria as well as gram-positive cocci and bacilli and gram-negative bacilli .
Treatment of Acne Vulgaris
Clindamycin palmitate hydrochloride is also used topically for acne vulgaris . It helps in reducing the number of acne lesions by stopping the growth of certain bacteria that cause acne .
Treatment of Protozoan Infections
Interestingly, clindamycin appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .
Treatment of Clostridium difficile Associated Diarrhea (CDAD)
Clindamycin palmitate hydrochloride has been reported to be associated with the treatment of Clostridium difficile associated diarrhea (CDAD) . CDAD may range in severity from mild diarrhea to fatal colitis .
Reproduction Studies
Reproduction studies have been performed in rats and mice using subcutaneous and oral doses of clindamycin . These studies have revealed no evidence of impaired fertility or harm to the fetus due to clindamycin except at doses that caused maternal toxicity .
Mechanism of Action
- Clindamycin palmitate hydrochloride is a lincosamide antibiotic. Its primary targets include susceptible anaerobic bacteria, gram-positive cocci and bacilli, and some gram-negative bacilli .
Target of Action
Pharmacokinetics
Future Directions
In cases of pseudomembranous colitis suspected or confirmed to be caused by Clindamycin palmitate hydrochloride, ongoing antibiotic use not directed against C.difficile may need to be discontinued . Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C.difficile, and surgical evaluation should be instituted as clinically indicated .
Relevant Papers
There are several papers related to Clindamycin palmitate hydrochloride. For example, one paper discusses the formulation optimization of selective laser sintering 3D-printed tablets of Clindamycin Palmitate Hydrochloride by response surface methodology . Another paper discusses a clinical trial of Clindamycin palmitate hydrochloride in a pediatric population . For a more comprehensive analysis, it would be beneficial to refer to these papers directly.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNDZRUWKHDICY-DJHAJVGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35208-55-0 (Parent) | |
Record name | Clindamycin palmitate hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048734 | |
Record name | Clindamycin palmitate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin palmitate hydrochloride | |
CAS RN |
25507-04-4 | |
Record name | Clindamycin palmitate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25507-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clindamycin palmitate hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025507044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clindamycin palmitate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-hexadecanoate, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLINDAMYCIN PALMITATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN9A8JM7M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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